[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester
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Overview
Description
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl ester group, a carbamic acid moiety, and a thienyl ring substituted with a 2-chlorobenzoyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester typically involves multiple steps, starting with the preparation of the thienyl ring and subsequent functionalization. One common synthetic route includes:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions involving thiophene derivatives.
Introduction of the 2-Chlorobenzoyl Group: The 2-chlorobenzoyl group is introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling with Amino Group: The amino group is coupled with the thienyl ring through nucleophilic substitution.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester include:
2-Amino-3,5-dibromobenzonitrile: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-Amino-5-chlorobenzonitrile: Utilized in the synthesis of various chemical compounds and materials.
5-Bromo-2-fluorobenzonitrile: Employed in the development of specialty chemicals and as a reagent in organic synthesis.
Properties
IUPAC Name |
benzyl N-[2-[[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-2-16-12-18(21(28)17-10-6-7-11-19(17)24)22(31-16)26-20(27)13-25-23(29)30-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,25,29)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPRZPJMXDVIEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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